2,6-Bis(2-pyridyl)-4(1H)-pyridone
Overview
Description
2,6-Bis(2-pyridyl)-4(1H)-pyridone, also known as this compound, is a useful research compound. Its molecular formula is C15H11N3O and its molecular weight is 249.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Properties : A derivative, 2,6-bis(3-pyridyl)-4-(4-pyridyl)pyridine, shows potential catalytic properties in forming novel coordination polymers, which can be utilized in various chemical processes (Sotnik et al., 2015).
Antibacterial Activities : 2,6-Bis(2-pyridyl)-4(1H)-pyridone exhibits antibacterial properties and demonstrates supramolecular self-assembly, which could be significant in the development of new antibiotics or antibacterial agents (Dhau et al., 2014).
Stability in Heterocyclic Azo Dyes : It contributes to the high pH stability of pyridine-2,6-diamine based heterocyclic azo dyes, important for designing new dyes with functional group transformations (Zhao et al., 2017).
Unusual Fluorescence Properties : The compound shows unique fluorescence characteristics with a large Stokes shift and low energy emission. This property is useful in materials science and molecular imaging (Farrow et al., 2018).
Antitumoral Activity : Some derivatives have shown inhibitory effects on the growth of various cancer cell lines, indicating potential applications in cancer research and therapy (Cocco et al., 2003).
C-H Borylation Synthesis : The compound is used in the rhodium-catalyzed C6-selective C-H borylation of 2-pyridones, a significant process in organic synthesis (Miura et al., 2016).
Building Block for Synthesis : It serves as a building block for synthesizing bis(hetaryl)-4-pyrones and pyridinols, important in organic chemistry and pharmaceuticals (Obydennov et al., 2020).
Polyimides Development : Novel polyimides derived from it show exceptional thermal and thermooxidative stability, useful in materials science (Zhang et al., 2005).
Antihypertensive Activity : The compound has shown antihypertensive activity and is being developed as a drug for treating angina pectoris and as a coronary vasodilator (Bergmann & Gericke, 1990).
Characterization of Polyimides : Polyimides derived from it exhibit good thermal stability, outstanding mechanical properties, and low dielectric constants, which are significant in polymer science (Wang et al., 2006).
Tumor Growth Inhibition : Certain 4-hydroxy-2-pyridone derivatives, including this compound, have shown significant tumor growth inhibition activity (Cocco et al., 2000).
Keto-Enol Equilibrium Study : The keto-enol equilibrium between derivatives of 2,6-bis(2′-pyridyl)-4-pyridone has been studied, contributing to our understanding of chemical equilibria (Murguly et al., 1999).
Hydroamination Pre-catalyst : It acts as a modified amidate complex for enhanced substrate scope in aminoalkene cyclohydroamination, which is important in organic synthesis (Bexrud & Schafer, 2010).
Metabolism in Drug Treatment : Metyrapone, a drug used to treat opioid addiction, is metabolized to form an alpha-pyridone metabolite by rat hepatic enzymes, demonstrating its role in pharmacokinetics (Damani et al., 1981).
Spin-Crossover Behavior : Complexes containing this compound derivatives exhibit spin-crossover behavior, which is relevant in the field of molecular magnetism (Agustí et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 2,6-Bis(2-pyridyl)-4(1H)-pyridone are RuII complexes . These complexes are stabilized with the pentapyridyl ligand Py5Me2 and with an axial X ligand .
Mode of Action
The compound interacts with its targets through a process of ligand substitution . The cyclic voltammograms of these complexes in MeCN reflect a reversible substitution of the axial X ligand with MeCN . Irreversible ligand substitution is also observed in propylene carbonate, but only at oxidizing potentials that decompose the azide ligand .
Biochemical Pathways
The affected pathways involve the oxidation of the methyl group of m-xylene , a structural analogue of 2,6-lutidine . This oxidation is catalyzed by Xylene monooxygenase (XMO) from Pseudomonas putida .
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of RuII complexes and the oxidation of the methyl group of m-xylene . These processes result in the synthesis of 2,6-bis(hydroxymethyl)pyridine , a versatile chemical intermediate used for the preparation of metal complexes and catalysts, biopolymers, and active pharmaceutical ingredients .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of MeCN and propylene carbonate . These substances can affect the compound’s interaction with its targets and its role in biochemical pathways .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,6-dipyridin-2-yl-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRORSVNZQWCZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)C=C(N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128143-88-4 | |
Record name | 2,6-Bis(2-pyridyl)-4(1H)-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the choice of counterion influence the properties of 2,6-Bis(2-pyridyl)-4(1H)-pyridone-based metal complexes?
A2: Research has shown that the counterion plays a crucial role in determining the solid-state packing and magnetic behaviour of this compound complexes. Different counterions, like BF4-, SiF62-, ClO4-, and others, lead to variations in crystal packing, influencing intermolecular interactions and potentially affecting spin-crossover behaviour. [] For instance, the 2·1H2O complex exhibits polymorphism, with each polymorph displaying distinct spin-crossover behaviour due to differences in crystal packing and intermolecular interactions. []
Q2: Can you elaborate on the spin-crossover behaviour observed in some this compound complexes?
A3: Cobalt(II) complexes with this compound have been shown to exhibit interesting spin-crossover behaviour. [, , ] Spin-crossover refers to the transition between high-spin and low-spin electronic configurations of the metal ion, often triggered by temperature changes. In these complexes, the ligand field strength around the cobalt(II) ion can be tuned to lie near the spin-crossover region. As a result, factors like temperature, pressure, or even subtle changes in the crystal lattice (e.g., due to different counterions or solvent molecules) can induce a transition between the high-spin and low-spin states. [] This makes these complexes attractive for applications in molecular switches, sensors, and data storage devices.
Q3: Are there examples of how the bridging mode of a co-ligand impacts the magnetic properties in this compound complexes?
A4: Yes, research has demonstrated the impact of bridging ligands on the magnetic properties of dinuclear nickel(II) complexes containing this compound. In one study, two complexes were synthesized with different bridging modes of the azide (N3-) ligand. The complex with end-to-end µ1,3-N3 bridging exhibited antiferromagnetic interactions, while the complex with µ1,1-N3 bridging displayed ferromagnetic interactions. [] This highlights the significant influence of the bridging ligand's coordination mode on the magnetic exchange interactions between metal centers in these complexes.
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